2-(Phenylsulfonyl)hydrazinecarboxamide
Overview
Description
2-(Phenylsulfonyl)hydrazinecarboxamide is a chemical compound . It is used in high-quality specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
A series of novel 2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide derivatives has been successfully designed and synthesized to evaluate their potential as carbonic anhydrase (CA) inhibitors .Molecular Structure Analysis
The molecular formula of 2-(Phenylsulfonyl)hydrazinecarboxamide is C7H9N3O3S . More detailed structural information may be available in databases like ChemSpider .Chemical Reactions Analysis
The cycloaddition reactions of 2-sulfonyl dienes with some alkenes have been investigated using density functional theory (DFT)-based reactivity indices and activation energy calculations . Another study describes the ambient-temperature synthesis of novel 2-(phenylsulfonyl)-2H-1,2,3-triazole through a regioselective sulfonamidation of 1H-1,2,3-triazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Phenylsulfonyl)hydrazinecarboxamide can be analyzed using various techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO .Scientific Research Applications
DNA Binding and Anticancer Potential
2-(Phenylsulfonyl)hydrazinecarboxamide derivatives have been studied for their DNA binding properties and potential anticancer activity. For instance, (Sennappan et al., 2020) synthesized novel compounds, which demonstrated significant binding with cancer receptors and interactions with DNA. Their molecular docking studies indicated potential for structure-based drug discovery.
Antihyperglycemic Properties
Research by (Aly et al., 2021) focused on synthesizing new hydrazinecarbothioamides with a phenylsulfonyl group, exhibiting antihyperglycemic activity in diabetic mice. These compounds also normalized glutathione levels and decreased malondialdehyde levels, indicating potential for diabetes management.
Antimicrobial Activities
The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable as antimicrobial agents, has been researched by (Darwish et al., 2014). These compounds have shown promising antibacterial and antifungal activities in vitro.
Role in Synthesis of Bioactive Molecules
Research by (Abdel‐Aziz et al., 2014) and (Li et al., 2014) has demonstrated the application of phenylsulfonyl hydrazine derivatives in the synthesis of various bioactive molecules. These include the preparation of biaryl compounds through palladium-catalyzed cross-coupling reactions.
Potential Antineoplastic Agents
A study by (Shyam et al., 1985) synthesized several N,N'-bis(arylsulfonyl)hydrazines, including phenylsulfonyl derivatives, and evaluated them for antineoplastic activity. Some compounds showed significant activity against leukemia and other tumors.
properties
IUPAC Name |
benzenesulfonamidourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c8-7(11)9-10-14(12,13)6-4-2-1-3-5-6/h1-5,10H,(H3,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDGFYQJRXEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408198 | |
Record name | 2-(Phenylsulfonyl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonyl)hydrazinecarboxamide | |
CAS RN |
10195-68-3 | |
Record name | 2-(Phenylsulfonyl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.